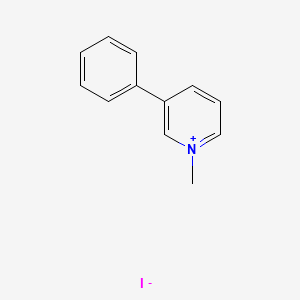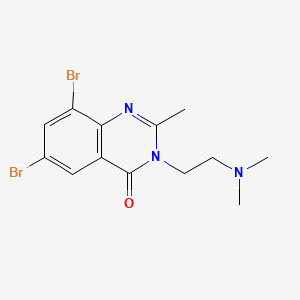
3,5,6,8-Tetramethylphen.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6,8-Tetramethylphenanthroline is an organic compound belonging to the class of phenanthrolines. These are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene, and consists of two pyridine rings non-linearly joined by a benzene ring
Méthodes De Préparation
The synthesis of 3,5,6,8-Tetramethylphenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl-substituted aromatic compounds.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3,5,6,8-Tetramethylphenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenanthroline derivatives.
Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents.
Major Products: The major products formed from these reactions include various substituted phenanthrolines, quinones, and reduced derivatives.
Applications De Recherche Scientifique
3,5,6,8-Tetramethylphenanthroline has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions for catalytic and analytical purposes.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 3,5,6,8-Tetramethylphenanthroline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interact with biological molecules such as DNA and proteins.
Pathways Involved: These interactions can lead to the inhibition of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
3,5,6,8-Tetramethylphenanthroline can be compared with other similar compounds, such as:
Phenanthroline: The parent compound, phenanthroline, lacks the methyl substitutions and has different chemical and biological properties.
2,3,5,6-Tetramethylpyrazine: This compound has a similar methyl substitution pattern but differs in its core structure and applications.
BODIPY Compounds: These compounds share some structural similarities but have distinct optical and electronic properties.
The uniqueness of 3,5,6,8-Tetramethylphenanthroline lies in its specific substitution pattern and the resulting chemical and biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C16H18N2O |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
3,5,6,8-tetramethyl-1,10-phenanthroline;hydrate |
InChI |
InChI=1S/C16H16N2.H2O/c1-9-5-13-11(3)12(4)14-6-10(2)8-18-16(14)15(13)17-7-9;/h5-8H,1-4H3;1H2 |
Clé InChI |
QIRNVJGTKQXWKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C(C=C(C=N3)C)C(=C2C)C)N=C1.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


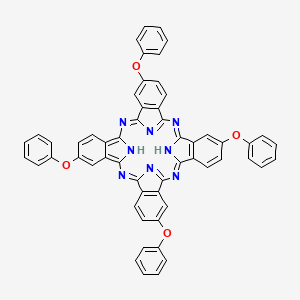
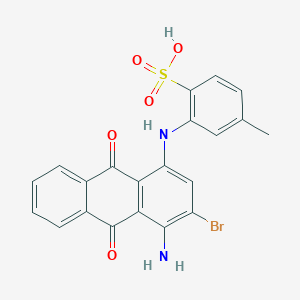
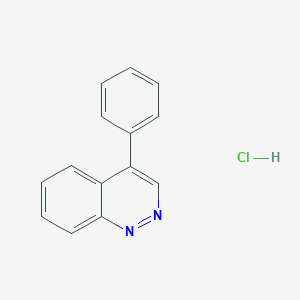
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)

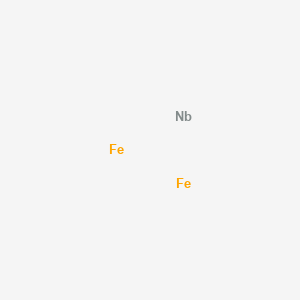


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)


![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
